Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by a piperazine ring that is substituted with a sulfonyl group and an ester group. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents.
The compound can be synthesized through specific chemical reactions involving piperazine and 3,4-dichlorobenzenesulfonyl chloride, typically in the presence of a base like triethylamine. It is commercially available from various chemical suppliers, emphasizing its relevance in scientific research and industrial applications.
Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate belongs to the class of sulfonamide compounds and is categorized under piperazine derivatives. Its structural features allow it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate generally follows these steps:
The molecular formula of Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate is . Its structure features:
The compound's structural formula can be represented using various notations such as SMILES or InChI:
CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)c(Cl)cc2
InChI=1S/C13H14Cl2N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-11(16)10(15)7-9(12)Cl
Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate can undergo several significant chemical reactions:
The mechanism of action for Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interactions with biological targets:
This interaction can lead to either inhibition or activation of specific biological pathways, which is crucial for its application in drug development.
Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate typically presents as a white to off-white solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
Key chemical properties include:
Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate has several significant applications:
This compound's unique structural features make it a valuable asset in research and industrial applications across multiple fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2